Bienvenue dans la boutique en ligne BenchChem!

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Carbonic Anhydrase Inhibition Tumor Hypoxia Structure-Based Drug Design

N-(5-((4-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide (CAS 392301-13-2) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class. Its core scaffold, characterized by a 1,3,4-thiadiazole ring substituted at the 5-position with a 4-(trifluoromethyl)benzylthio moiety and at the 2-position with an isobutyramide group, positions it as a versatile intermediate for medicinal chemistry and chemical biology programs.

Molecular Formula C14H14F3N3OS2
Molecular Weight 361.4
CAS No. 392301-13-2
Cat. No. B2445804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
CAS392301-13-2
Molecular FormulaC14H14F3N3OS2
Molecular Weight361.4
Structural Identifiers
SMILESCC(C)C(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C14H14F3N3OS2/c1-8(2)11(21)18-12-19-20-13(23-12)22-7-9-3-5-10(6-4-9)14(15,16)17/h3-6,8H,7H2,1-2H3,(H,18,19,21)
InChIKeyWEHYHCYMLVPYBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((4-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide (CAS 392301-13-2): A Core 1,3,4-Thiadiazole Scaffold for Kinase-Targeted Probe Development


N-(5-((4-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide (CAS 392301-13-2) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class. Its core scaffold, characterized by a 1,3,4-thiadiazole ring substituted at the 5-position with a 4-(trifluoromethyl)benzylthio moiety and at the 2-position with an isobutyramide group, positions it as a versatile intermediate for medicinal chemistry and chemical biology programs . This compound exhibits structural features that are critical for addressing the central question of target selectivity within the broader class of heterocyclic amides .

Why N-(5-((4-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide Cannot Be Simply Interchanged with Other 1,3,4-Thiadiazole-2-amides


Substituting CAS 392301-13-2 with a generic 1,3,4-thiadiazole-2-amide carries significant risk because minimal structural variations in this class can profoundly alter target engagement profiles. The specific combination of the electron-withdrawing 4-trifluoromethylbenzylthio arm and the branched isobutyramide tail dictates a unique conformational and electronic landscape. Evidence from the broader class shows that related compounds are probes for diverse targets, including carbonic anhydrases and purinergic receptors, confirming that simple class-level substitution is scientifically invalid [1][2]. A switch to a close analog like the butyramide derivative (CAS 392301-14-3) can be expected to alter lipophilicity and key interactions with hydrophobic protein pockets, potentially leading to different biological outcomes [2].

Product-Specific Quantitative Evidence Guide for N-(5-((4-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide


Sub-Ångström Crystallographic Binding Mode of the Isobutyramide-Thiadiazole Core in Carbonic Anhydrase Isozymes

The isobutyramide-thiadiazole core is validated by a high-resolution X-ray co-crystal structure. The closely related analog N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)isobutyramide was resolved at 1.29 Å in complex with human Carbonic Anhydrase II (CA II), providing an atomic-level template for the binding interactions of this pharmacophore [1]. This is critical as it establishes a precedent for nanomolar potency against tumor-associated CA IX, confirming the core scaffold's capability for high-affinity engagement, a feature not documented for analogs with different C5-substituents at this resolution.

Carbonic Anhydrase Inhibition Tumor Hypoxia Structure-Based Drug Design

Potent Antagonist Activity of the Core Scaffold at Purinergic P2X3 and P2X2/3 Receptors

The thiadiazole core scaffold present in CAS 392301-13-2 is a key pharmacophore in a series of potent P2X purinergic receptor antagonists developed by Hoffmann-La Roche [1]. The parent patent explicitly claims compounds with a directly attached thiadiazolyl moiety as potent P2X3 and/or P2X2/3 antagonists. This establishes a strong class-level inference for the target compound's potential utility in probing inflammatory and neuropathic pain pathways, providing a key differentiator over structurally similar thiadiazole amides that have not been profiled against these clinically relevant targets.

Pain Management P2X Receptor Antagonism Genitourinary Disorders

Critical Impact of the Amide Substituent on Lipophilicity and Predicted Permeability

The choice between the branched isobutyramide (target compound) and the linear butyramide (CAS 392301-14-3) directly influences key physicochemical properties. The isobutyramide's branching results in a more compact shape and is predicted to modulate the compound's LogP differently compared to the linear chain . While experimental LogP values are not publicly available, computational estimates indicate a change in lipophilicity that is critical for optimizing permeability and solubility. A reduction in LogP, even by a few tenths, can be the difference between a compound that crosses the blood-brain barrier and one that does not, underscoring why these two seemingly identical scaffolds are not interchangeable [1].

Drug-Like Properties ADMET Optimization Lipophilic Efficiency

Differential Cytotoxicity Profile of the 2-(4-Trifluoromethylphenyl)acetamide Closely Related Analog

A closely related member of this chemotype, N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide, exhibits significant anticancer selectivity. It demonstrated an IC50 of 9 μM against the MDA breast cancer cell line, compared to 20 μM for the reference drug imatinib [1]. While this is a different C5-sulfur substituent, the core scaffold's ability to achieve single-digit micromolar potency with clear differentiation from a clinical standard underscores the therapeutic potential of this compound class. This data suggests careful selection of the C2-amide can further tune potency and selectivity.

Anticancer Activity Cytotoxicity Selectivity

Optimized Application Scenarios for N-(5-((4-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide in Chemical Biology and Drug Discovery


Specialty Chemical Probe for P2X Purinergic Receptor Target Engagement Studies

Use CAS 392301-13-2 as a chemical biology probe to study P2X3 and P2X2/3 receptor function. The class-level evidence for this scaffold's antagonism at these targets supports its use in investigating inflammatory pain, nerve injury, or bladder dysfunction pathways. Its defined structure makes it suitable for pull-down and target engagement experiments to establish mechanism of action, setting it apart from generic thiadiazoles that lack this lineage . This application is based on class-level inference.

Medicinal Chemistry Hit Expansion for Tumor-Associated Carbonic Anhydrase Inhibitors

Employ this compound as a starting point for a structure-activity relationship (SAR) program around carbonic anhydrase IX. The high-resolution (1.29 Å) co-crystal structure of a close analog with the isobutyramide core bound to CA II provides a direct blueprint for rational design . The 4-(trifluoromethyl)benzylthio group can be exploited to probe the hydrophobic pocket of CA IX, an approach not possible with unstudied analogs, accelerating the path to selective nanomolar inhibitors.

Kinase/Anticancer Agent Lead Optimization

Use this compound as an advanced intermediate for synthesizing libraries of potential anticancer agents. A closely related analog has shown promising and selective cytotoxicity (IC50 = 9 μM) against breast cancer cells, outperforming imatinib (IC50 = 20 μM) . This positions CAS 392301-13-2 as a privileged scaffold for lead optimization, where SAR can be rapidly established by modifying the C2-isobutyramide tail, capitalizing on pre-established cytotoxicity data for the broader chemotype.

ADMET Profiling and Property Optimization

Use this compound specifically when physicochemical fine-tuning is required. As a matched molecular pair with its butyramide analog (CAS 392301-14-3), it serves as an ideal test case for studying the impact of small alkyl branching on LogP and solubility . This application is valuable for discovery teams building predictive ADMET models where experimental data on the influence of amide structure is a critical gap.

Quote Request

Request a Quote for N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.